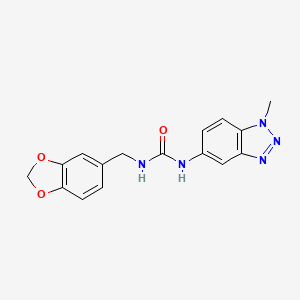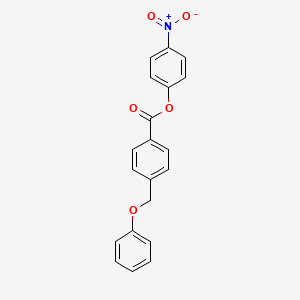![molecular formula C16H16N4OS2 B5821922 2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5821922.png)
2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide” is a chemical compound with the molecular formula C16H16N4OS2 . It belongs to the class of compounds known as triazoles, which are heterocyclic compounds containing two carbon and three nitrogen atoms .
Synthesis Analysis
The synthesis of triazole derivatives, such as the compound , is a topic of interest in medicinal chemistry . The most popular approaches for the synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Molecular Structure Analysis
The molecular structure of this compound includes a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This structure is readily capable of binding in the biological system with a variety of enzymes and receptors .Scientific Research Applications
Biological Functions and Therapeutic Potential
The compound, being a derivative of zinc, may have a wide range of biological functions . Zinc ions control intercellular communication and intracellular events that maintain normal physiological processes. These effects are achieved through the modulation of several zinc-dependent proteins, including transcription factors and enzymes of key cell signaling pathways .
Antimicrobial Activity
The compound could potentially have antimicrobial properties. A series of N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl) methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives were screened for their preliminary in vitro antibacterial activity against various bacteria .
Anticancer Activity
The compound could potentially have anticancer properties. Some 1,2,4-triazole derivatives have shown promising cytotoxic activity against various human cancer cell lines .
Role in Cell Proliferation and Survival
The compound, being a derivative of zinc, may play a role in cell proliferation, survival, and DNA repair mechanisms . Zinc is known to regulate DNA synthesis, cell growth, proliferation, survival, and apoptosis .
Role in Neuroprotection
Zinc plays a critical role in the normal functioning of the nervous system by its role in the synthesis of neurotransmitters . Therefore, the compound could potentially have neuroprotective properties.
Role in Antioxidant Defenses
Zinc is known to play a role in antioxidant defenses . Therefore, the compound could potentially have antioxidant properties.
Future Directions
properties
IUPAC Name |
2-[[4-methyl-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS2/c1-20-14(10-13-8-5-9-22-13)18-19-16(20)23-11-15(21)17-12-6-3-2-4-7-12/h2-9H,10-11H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCGZDFGLQUDED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}ethanone](/img/structure/B5821855.png)
![2-[(2-ethylbutanoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5821861.png)
![(3,7-diacetyl-1,3,7-triazabicyclo[3.3.1]non-5-yl)(phenyl)methanone](/img/structure/B5821884.png)



![N-{[benzyl(4-fluorobenzyl)amino]carbonothioyl}glycine](/img/structure/B5821904.png)
![methyl 2-[(3-ethoxybenzoyl)amino]benzoate](/img/structure/B5821918.png)


![N-[(2-hydroxy-7-methoxy-3-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5821941.png)
![4-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5821957.png)
